molecular formula C24H25N5O3S B2800419 2-{3-[4-(2-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}-5-硫代-5,6-二氢咪唑[1,2-c]喹唑啉-3(2H)-酮 CAS No. 1219424-96-0

2-{3-[4-(2-甲氧基苯基)哌嗪-1-基]-3-氧代丙基}-5-硫代-5,6-二氢咪唑[1,2-c]喹唑啉-3(2H)-酮

货号: B2800419
CAS 编号: 1219424-96-0
分子量: 463.56
InChI 键: XUPJSPHMDSEBEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 药理活性:该化合物因其药理特性而受到研究,特别是作为 α1-肾上腺素受体拮抗剂。Yen 等人 (1996) 进行的研究证明了其在大鼠离体胸主动脉中的有效性,并在自发性高血压大鼠中降低血压 (Yen 等人,1996)

  2. 相关化合物的合成:Ivachtchenko 等人 (2002) 探索了新的苯并咪唑并[1,2-c]喹唑啉-6(5H)-硫酮的合成,注意到相关喹唑啉硫酮衍生物的生物活性,包括 2-苄基硫代-3-[2-[4-(2-甲氧基苯基)哌嗪基]乙基]-4(3H)-喹唑啉酮,这是一种有效的 α1-肾上腺素受体拮抗剂,并显示出抗高血压作用 (Ivachtchenko 等人,2002)

  3. 抗高血压作用:Tsai 等人 (2001) 的一项研究表明,类似的喹唑啉衍生物表现出 α1-肾上腺素受体拮抗和抗心律失常作用,证明在高血压大鼠中剂量依赖性地降低心率和血压 (Tsai 等人,2001)

  4. 机电效应:Yang 等人 (1997) 的研究重点关注类似化合物在豚鼠心室肌中的电学和机械效应,突出了其在治疗高血压中的潜力 (Yang 等人,1997)

  5. 镇痛活性:Osarodion (2023) 合成了与 4(3H)-喹唑啉酮环相关的化合物,包括 3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮,显示出显着的镇痛活性 (Osarodion,2023)

  6. 钢的缓蚀作用:Chen 等人 (2021) 研究了哌嗪取代的喹唑啉-4(3H)-酮衍生物作为缓蚀剂用于低碳钢,显示了它们在 HCl 溶液中的有效性 (Chen 等人,2021)

  7. 抗菌活性:Patel 等人 (2012) 合成了一系列噻唑烷酮衍生物,包括与 1-吡啶-2-基-哌嗪相连的化合物,并评估了它们对各种细菌和真菌的抗菌活性 (Patel 等人,2012)

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine followed by cyclization with isatoic anhydride and thionation with Lawesson's reagent.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(2-methoxyphenyl)piperazine", "isatoic anhydride", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 2-(2-methoxyphenyl)piperazin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine to form the intermediate 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Step 3: Thionation of the intermediate with Lawesson's reagent in the presence of a base such as triethylamine to form the final product 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] }

CAS 编号

1219424-96-0

分子式

C24H25N5O3S

分子量

463.56

IUPAC 名称

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C24H25N5O3S/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)11-10-18-23(31)29-22(25-18)16-6-2-3-7-17(16)26-24(29)33/h2-9,18,25H,10-15H2,1H3

InChI 键

XUPJSPHMDSEBEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。